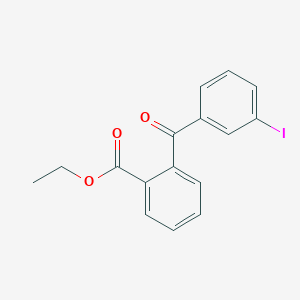

2-Ethoxycarbonyl-3'-iodobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMNPDGUCSMKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641528 | |

| Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-39-2 | |

| Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Established Synthetic Pathways and Precursors

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. bucknell.eduresearchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net

For the synthesis of this compound, the most direct Friedel-Crafts approach involves the acylation of ethyl benzoate (B1203000) with 3-iodobenzoyl chloride. The ethoxycarbonyl group of ethyl benzoate is a deactivating group, directing the incoming acylium ion to the meta-position. However, the reaction can be sluggish due to this deactivation. An alternative is the acylation of iodobenzene (B50100) with 2-ethoxycarbonylbenzoyl chloride. In this case, the iodine atom is an ortho, para-director, but the steric hindrance at the ortho-position and the deactivating nature of the ethoxycarbonyl group on the acyl chloride present challenges. A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). dicp.ac.cn

| Reactant A | Reactant B | Catalyst | Product |

| Ethyl benzoate | 3-Iodobenzoyl chloride | AlCl₃ | This compound |

| Iodobenzene | 2-Ethoxycarbonylbenzoyl chloride | AlCl₃ | This compound |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov This reaction typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov

Two primary Suzuki-Miyaura strategies can be envisioned for the synthesis of this compound. The first involves the coupling of (2-ethoxycarbonylphenyl)boronic acid with 3-iodobenzoyl chloride. The second approach utilizes the coupling of (3-iodophenyl)boronic acid with 2-ethoxycarbonylbenzoyl chloride. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov

| Organoboron Compound | Organic Halide | Palladium Catalyst | Base |

| (2-Ethoxycarbonylphenyl)boronic acid | 3-Iodobenzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ |

| (3-Iodophenyl)boronic acid | 2-Ethoxycarbonylbenzoyl chloride | Pd(OAc)₂ / SPhos | K₃PO₄ |

Nickel-Catalyzed Negishi Coupling for Aryl Ketone Formation

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another effective method for forming C-C bonds. numberanalytics.comnih.gov Nickel catalysis, in particular, has emerged as a cost-effective and efficient alternative for the synthesis of aryl ketones. nih.gov

For the synthesis of this compound, a plausible Negishi coupling pathway would involve the reaction of a (2-ethoxycarbonylphenyl)zinc halide with 3-iodobenzoyl chloride. The organozinc reagent can be prepared from the corresponding Grignard reagent or by direct insertion of zinc into an aryl halide. The choice of nickel catalyst and ligands is critical for the success of the reaction. bucknell.edunih.gov

| Organozinc Reagent | Organic Halide | Nickel Catalyst |

| (2-Ethoxycarbonylphenyl)zinc bromide | 3-Iodobenzoyl chloride | Ni(PPh₃)₂Cl₂ |

Diazotization and Iodination Strategies with Amines

This multi-step approach involves the initial synthesis of an amino-substituted benzophenone (B1666685), followed by the conversion of the amino group to an iodine atom via a diazonium salt intermediate. This method is particularly useful when the required amino precursor is readily accessible.

The synthesis would begin with the preparation of 2-ethoxycarbonyl-3'-aminobenzophenone. This can be achieved through various methods, such as the catalytic reduction of 2-ethoxycarbonyl-3'-nitrobenzophenone. The nitro precursor itself can be synthesized via Friedel-Crafts acylation of ethyl benzoate with 3-nitrobenzoyl chloride. Once the aminobenzophenone is obtained, it undergoes diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt. researchgate.net Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide, yields the final product, this compound. organic-chemistry.org

| Precursor | Reagents for Diazotization | Reagent for Iodination |

| 2-Ethoxycarbonyl-3'-aminobenzophenone | NaNO₂, HCl (aq) | KI |

Mechanistic Considerations in Synthetic Transformations

The mechanisms of these synthetic routes are well-established in organic chemistry.

In Friedel-Crafts acylation , the Lewis acid catalyst coordinates to the oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the aromatic ring (ethyl benzoate (B1203000) or iodobenzene) in an electrophilic aromatic substitution, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the benzophenone (B1666685) product. researchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling generally begins with the oxidative addition of the aryl halide to a Pd(0) complex to form an arylpalladium(II) halide intermediate. This is followed by transmetalation, where the organic group from the organoboron compound (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diarylpalladium complex, which forms the desired C-C bond of the product and regenerates the Pd(0) catalyst. nih.gov

The nickel-catalyzed Negishi coupling follows a similar catalytic cycle. It starts with the oxidative addition of the aryl halide to a Ni(0) species to give a Ni(II) intermediate. Transmetalation with the organozinc reagent then occurs, followed by reductive elimination to afford the diaryl ketone and regenerate the Ni(0) catalyst. numberanalytics.com

The diazotization and iodination process begins with the formation of nitrous acid from sodium nitrite (B80452) and a strong acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺). The amino group of the aminobenzophenone acts as a nucleophile and attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion. In the final step, the diazonium group is displaced by an iodide ion in a nucleophilic substitution reaction, releasing nitrogen gas and forming the aryl iodide.

Optimization of Reaction Conditions and Catalytic Systems

Quantitative Analysis and Validation of Synthetic Yields

The accurate determination of synthetic yields for 2-Ethoxycarbonyl-3'-iodobenzophenone necessitates rigorous quantitative analysis and validation protocols. These procedures are essential for assessing the efficiency of a synthetic method, ensuring reproducibility, and identifying potential areas for optimization. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages for the quantification and characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. A validated HPLC method can provide precise and accurate measurements of the compound's concentration in crude reaction mixtures and purified samples.

Method Development: A typical HPLC method would utilize a reversed-phase column, such as a C18 column. mtc-usa.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, potentially with a small amount of formic acid to improve peak shape. nih.gov The elution can be performed under isocratic conditions, where the mobile phase composition remains constant, or with a gradient, where the composition changes over time to optimize separation. mtc-usa.comnih.gov Detection is commonly achieved using a UV detector set at a wavelength where the benzophenone (B1666685) chromophore exhibits maximum absorbance, such as 254 nm. mtc-usa.com

Quantitative Analysis: For yield determination, a known amount of the crude reaction product is dissolved in a suitable solvent and injected into the HPLC system. The peak area corresponding to this compound is compared against a calibration curve generated from standards of known concentration. This allows for the precise calculation of the amount of product formed.

Validation Parameters: A robust HPLC method for quantitative analysis should be validated for several key parameters. This includes linearity, precision, accuracy, and recovery. Linearity is assessed by analyzing a series of standard solutions at different concentrations to ensure a proportional response. Precision is determined by repeatedly analyzing the same sample to evaluate the method's reproducibility, with relative standard deviations (RSD) for intra-day and inter-day analyses ideally being low. mdpi.comencyclopedia.pub Accuracy is often evaluated through recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage recovered is calculated. mdpi.comthermofisher.com

Interactive Data Table: Hypothetical HPLC Method Validation for this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

For benzophenone derivatives that are sufficiently volatile and thermally stable, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.

Method Development: A GC-MS method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The choice of column, such as a TG-17MS, is critical for resolving the target compound from starting materials and byproducts. thermofisher.com The temperature of the GC oven is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Quantitative Analysis and Confirmation: As compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that can confirm the identity of this compound. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of the target compound. nih.gov The yield is calculated by comparing the peak area to that of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique that can determine the purity and yield of a synthetic product without the need for a calibration curve, provided a certified internal standard is used.

Quantitative Analysis: In a typical qNMR experiment, a precisely weighed amount of the crude product is mixed with a known amount of an internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte's signals). The mixture is dissolved in a deuterated solvent, and the ¹H NMR spectrum is recorded. The yield of this compound can be calculated by comparing the integral of one of its well-resolved proton signals to the integral of a known signal from the internal standard. acs.org

Structural Validation: Beyond quantification, NMR spectroscopy is invaluable for confirming the structure of the synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, ensuring that the desired product has been obtained. nih.govresearchgate.net

Interactive Data Table: Illustrative Research Findings on Benzophenone Quantification

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the 3'-iodophenyl ring. Its relatively low bond dissociation energy and the high polarizability of iodine facilitate a variety of reactions that are characteristic of aryl halides.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the aryl iodide moiety of this compound is generally difficult. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the benzoyl group is a meta-director and does not sufficiently activate the iodine for SNAr reactions under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The aryl iodide group is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming strategies.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl compounds. For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid to yield a more complex benzophenone derivative. libretexts.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF/Water mixtures |

This interactive table outlines typical conditions for the Suzuki-Miyaura coupling reaction.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl iodide, also catalyzed by palladium or nickel complexes. nih.gov Negishi coupling is known for its high functional group tolerance. The reaction of this compound with an organozinc compound provides a direct route to functionalized benzophenones. mdpi.com

Halogen-Metal Exchange Reactions and Organometallic Reagent Formation

The iodine atom can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation converts the relatively unreactive aryl iodide into a highly nucleophilic organometallic species. wikipedia.org The reaction is usually performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

The resulting aryllithium or Grignard reagent is a powerful intermediate that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂), allowing for the introduction of diverse functional groups at the 3'-position. However, the presence of the electrophilic carbonyl and ethoxycarbonyl groups within the same molecule requires careful control of reaction conditions to prevent undesired intramolecular or intermolecular side reactions. nih.govnih.gov

C-H Activation Directed by the Iodine Atom

While directing groups are more commonly employed to guide C-H activation, the iodine atom itself can influence the reactivity of adjacent C-H bonds, although this is less common than reactions at the C-I bond itself. More prevalent are transition-metal-catalyzed reactions where a directing group on the molecule guides the functionalization of a C-H bond. In the context of benzophenones, ortho-hydroxyl or amide groups can direct catalysts to activate nearby C-H bonds. researchgate.net Palladium-catalyzed C-H activation/arylation sequences involving aryl iodides are also well-established, though these typically functionalize a C-H bond on a separate coupling partner, directed by a group on that partner. rsc.orgresearchgate.net

Radical Reaction Pathways and Aryl Radical Generation

The carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators, heat, or photolysis. The benzophenone core itself is a well-known photosensitizer, which could potentially facilitate radical generation upon UV irradiation. Research has indicated that 3'-iodo derivatives of benzophenones can exhibit higher reactivity in radical-initiated processes compared to other isomers due to factors like steric accessibility. These aryl radicals can participate in various subsequent reactions, such as addition to alkenes or aromatic substitution processes.

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl (-COOEt) group is an ester, and its reactivity is centered on the electrophilic carbonyl carbon. libretexts.org This group is generally less reactive than the ketone of the benzophenone core. libretexts.org

Key reactions involving the ethoxycarbonyl group include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid (2-carboxy-3'-iodobenzophenone).

Transesterification: Reaction with another alcohol under acidic or basic conditions can exchange the ethoxy group for a different alkoxy group.

Amidation: Reaction with amines can convert the ester into an amide. This often requires elevated temperatures or activation of the ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (2-(hydroxymethyl)-3'-iodobenzophenone). This would likely also reduce the ketone functionality.

Grignard/Organolithium Addition: Organometallic reagents can add to the ester carbonyl. Typically, this leads to the formation of a tertiary alcohol after a double addition, with the initial formation of a ketone intermediate. Given the presence of the more reactive benzophenone ketone, selective reaction at the ester is challenging and would require protection of the ketone or use of specific reagents. numberanalytics.com

The ethoxycarbonyl group also acts as an electron-withdrawing group, influencing the electronic properties of the phenyl ring to which it is attached.

Hydrolysis Kinetics and Mechanistic Studies (Acidic and Basic Conditions)

The hydrolysis of the ester functionality in this compound to the corresponding carboxylic acid can be catalyzed by both acids and bases. The rates of these reactions are significantly dependent on the electronic nature of the substituents on the aromatic rings.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate. The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of substituents. Electron-withdrawing groups, such as the 3'-iodo substituent, can have a complex effect. While they increase the partial positive charge on the carbonyl carbon, they can also destabilize the protonated intermediate.

Basic-Catalyzed Hydrolysis (Saponification):

In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. The rate of base-catalyzed hydrolysis is generally enhanced by electron-withdrawing substituents, as they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The 3'-iodo group on the benzoyl moiety is expected to exert an electron-withdrawing effect, thereby increasing the rate of saponification compared to an unsubstituted benzophenone ester.

Representative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Phenyl Benzoates in 50% (v/v) Aqueous Dimethyl Sulfoxide at 25°C researchgate.netcas.cz

| Substituent (X) in X-C₆H₄CO₂C₆H₅ | σₚ | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| 4-OCH₃ | -0.27 | 0.035 |

| 4-CH₃ | -0.17 | 0.062 |

| H | 0.00 | 0.13 |

| 4-Cl | 0.23 | 0.45 |

| 4-NO₂ | 0.78 | 10.2 |

This table presents data for analogous compounds to illustrate the electronic effects on the rate of hydrolysis. The specific rate constants for this compound may differ.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, transesterification would involve the reaction with a different alcohol to replace the ethoxy group.

The feasibility and rate of transesterification are influenced by steric hindrance around the ester functionality. The presence of the bulky benzoyl group can sterically hinder the approach of the incoming alcohol nucleophile. The use of sterically bulky alcohols would further decrease the reaction rate. To overcome this, forcing conditions such as high temperatures or the use of more reactive catalysts may be necessary. For sterically hindered esters, base-catalyzed transesterification is often more effective. researchgate.net Organometallic catalysts have also been shown to be effective for the transesterification of aromatic esters. mdpi.com

Reductive Transformations of the Ester Functionality

The ethoxycarbonyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2-(hydroxymethyl)phenyl)(3-iodophenyl)methanone. The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced in situ.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This allows for the isolation of 2-formyl-3'-iodobenzophenone.

The presence of the ketone functionality in the molecule presents a challenge for the selective reduction of the ester. Both the ester and the ketone carbonyls are susceptible to reduction. However, esters are generally less reactive towards nucleophilic reducing agents than ketones. Therefore, careful selection of the reducing agent and reaction conditions is crucial to achieve chemoselectivity. For instance, sodium borohydride (B1222165) is typically not strong enough to reduce esters but will reduce ketones. researchgate.net

Reactivity of the Ketone Functionality

The ketone carbonyl group in this compound is a key site for various chemical transformations, primarily involving nucleophilic additions and condensation reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by a wide range of nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Common nucleophiles that can add to the benzophenone ketone include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl carbon to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(2-ethoxycarbonylphenyl)-1-(3-iodophenyl)ethanol.

Hydride Reagents: As mentioned previously, hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, (2-ethoxycarbonylphenyl)(3-iodophenyl)methanol. scribd.com

Cyanide: The addition of cyanide ion (from sources like HCN or KCN) forms a cyanohydrin.

The stereoselectivity of nucleophilic additions to prochiral ketones can be influenced by the steric and electronic properties of the substituents on the aromatic rings. While the benzophenone in the target molecule is not prochiral, related chiral ketones can exhibit high diastereoselectivity in their reactions. nih.gov

Condensation Reactions

The ketone functionality can participate in condensation reactions, which involve the formation of a new carbon-carbon double bond. A notable example is the Claisen-Schmidt condensation, which is a crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of this compound, it could react with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated carbonyl compound. For example, reaction with acetone (B3395972) could yield (E)-1-(2-ethoxycarbonylphenyl)-1-(3-iodophenyl)-3-buten-2-one. The yields of such reactions are often high, particularly when conducted under solvent-free conditions. nih.govnumberanalytics.com

Representative Yields for Claisen-Schmidt Condensation of Substituted Benzaldehydes with Cycloalkanones nih.gov

| Aldehyde Substituent | Ketone | Product Yield (%) |

| 4-Cl | Cyclopentanone | 98 |

| 4-CH₃ | Cyclopentanone | 97 |

| 4-NO₂ | Cyclohexanone | 98 |

| 2-Cl | Cyclohexanone | 96 |

This table illustrates the high yields achievable in Claisen-Schmidt condensations with various substituted aromatic aldehydes, suggesting that this compound would likely undergo similar reactions efficiently.

Synergistic Electronic and Steric Effects on Reactivity

Electronic Effects: The ethoxycarbonyl group is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The benzoyl group is also deactivating. The iodine atom at the 3'-position of the second aromatic ring is deactivating due to its inductive effect but is an ortho-, para-director in electrophilic aromatic substitution. These electronic effects modulate the electron density at both the ester and ketone carbonyl carbons, influencing their susceptibility to nucleophilic attack. The electron-withdrawing nature of the substituents is expected to enhance the reactivity of both carbonyl groups towards nucleophiles. francis-press.comnih.gov

Steric Effects: The two bulky aromatic rings are not coplanar, and their relative orientation is influenced by the substituents. The ethoxycarbonyl group at the 2-position introduces significant steric hindrance around the ketone carbonyl. This steric congestion can hinder the approach of nucleophiles to the ketone, potentially reducing its reactivity compared to a less substituted benzophenone. epa.gov Similarly, the steric bulk can influence the rate of reactions at the ester functionality. The interplay of these steric and electronic factors can lead to selective reactions at one functional group over the other under specific conditions. For instance, a bulky nucleophile might preferentially attack the less sterically hindered ester carbonyl over the more hindered ketone carbonyl. A quantitative understanding of these effects can often be achieved through computational studies and linear free-energy relationships. researchgate.netresearchgate.net

Spectroscopic and Crystallographic Structural Elucidation of 2 Ethoxycarbonyl 3 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., ¹H, ¹³C, 2D NMR)

Specific ¹H, ¹³C, and 2D NMR spectral data for 2-Ethoxycarbonyl-3'-iodobenzophenone are not available in published literature. The determination of its molecular structure through NMR would involve the analysis of chemical shifts, coupling constants, and correlation signals to assign protons and carbons to their respective positions on the benzophenone (B1666685) scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available. This technique would be used to identify characteristic vibrational frequencies of its functional groups. Expected absorptions would include the C=O stretching vibrations for the ketone and the ester, C-O stretching for the ester, and vibrations associated with the substituted aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis absorption data for this compound could not be located. UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, typically showing absorption maxima (λmax) corresponding to π→π* and n→π* transitions of the conjugated benzophenone system.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula is known to be C₁₆H₁₃IO₃, specific high-resolution mass spectrometry (HRMS) data confirming the exact mass and elemental composition of this compound is not available in research publications. HRMS would be used to provide a highly accurate mass measurement, which serves to confirm the molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture

There is no published X-ray crystal structure for this compound in crystallographic databases. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Methodologies for Crystal Growth and Optimization

Specific methods for the crystal growth of this compound have not been reported. General techniques for growing single crystals of benzophenone derivatives suitable for X-ray diffraction include slow evaporation from a saturated solution, and melt growth techniques such as the Bridgman or Czochralski methods. Optimization would involve screening various solvents or solvent systems, controlling the rate of evaporation or cooling, and adjusting temperature gradients to obtain high-quality, single crystals.

Computational Chemistry and Theoretical Studies on 2 Ethoxycarbonyl 3 Iodobenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-Ethoxycarbonyl-3'-iodobenzophenone, these calculations provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how the molecule interacts with other chemical species. youtube.comyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic or electron-donating character. youtube.com In this compound, the HOMO is expected to be localized on the benzophenone (B1666685) core, particularly the phenyl ring bearing the electron-donating, albeit weakly, iodine atom, and potentially the oxygen atoms of the carbonyl and ester groups, which possess lone pairs of electrons.

The LUMO, conversely, is the orbital that is most likely to accept electrons, signifying the molecule's electrophilic or electron-accepting nature. youtube.com For this compound, the LUMO is anticipated to be centered on the benzophenone backbone, especially the carbonyl group and the phenyl ring with the electron-withdrawing ethoxycarbonyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.netresearchgate.net

Illustrative Data Table for FMO Analysis of this compound:

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and reactivity. |

Charge distribution analysis reveals how electrons are distributed within a molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding a molecule's polarity and how it will interact with other polar molecules.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. libretexts.orglibretexts.org These maps use a color spectrum to indicate different electrostatic potentials, where red typically signifies regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). walisongo.ac.idyoutube.com Intermediate potentials are represented by colors like green and yellow. libretexts.org

For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and ethoxycarbonyl groups due to their high electronegativity and lone pairs of electrons. These areas are prone to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms and potentially the carbon atom of the carbonyl group. These regions are susceptible to nucleophilic attack.

Neutral/Slightly Polarized Regions (Green): The phenyl rings would exhibit a more complex potential distribution influenced by the attached functional groups.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape and flexibility.

For a molecule like this compound, with multiple rotatable bonds (e.g., around the carbonyl-phenyl and ester linkages), a variety of conformations are possible. Computational methods can be used to calculate the potential energy surface, which maps the energy of the molecule as a function of its geometry.

The resulting energy landscape would reveal the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) between them. chemrxiv.org This information is vital for understanding how the molecule's shape influences its biological activity and physical properties. The steric hindrance between the bulky iodine atom and the ethoxycarbonyl group, as well as their electronic interactions, would play a significant role in dictating the preferred conformations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction mechanisms.

For instance, in a nucleophilic substitution reaction at the carbon bearing the iodine atom, computational models could map out the energy profile of the reaction. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The height of this energy barrier (activation energy) determines the reaction rate. Such studies can provide valuable insights into the feasibility and kinetics of various synthetic transformations.

Investigation of Substituent Electronic Effects (e.g., Iodine vs. Other Halogens/Groups)

The electronic properties of this compound are significantly influenced by its substituents: the iodine atom and the ethoxycarbonyl group. Computational studies can systematically investigate how these groups affect the molecule's reactivity compared to other substituents.

The iodine atom, being a halogen, exerts both an inductive and a resonance effect. libretexts.org

Inductive Effect: Due to its electronegativity, iodine withdraws electron density from the phenyl ring through the sigma bond, which is a deactivating effect. lasalle.edulibretexts.org

The ethoxycarbonyl group is an electron-withdrawing group due to both the inductive effect of the oxygen atoms and the resonance effect of the carbonyl group. lasalle.edu This group deactivates the phenyl ring it is attached to towards electrophilic substitution and directs incoming groups to the meta position.

Computational studies could compare the electronic effects of iodine with other halogens (F, Cl, Br) or other functional groups at the 3'-position. By calculating properties such as the charge distribution, HOMO-LUMO gap, and electrostatic potential for a series of analogous compounds, a quantitative understanding of substituent effects on the molecule's reactivity can be achieved. rsc.org For example, replacing iodine with a more electronegative halogen like chlorine would likely increase the inductive withdrawal, altering the electronic landscape of the molecule. etamu.edu

Illustrative Data Table for Substituent Electronic Effects:

| Substituent at 3'-position | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| -I | -6.5 | -1.8 | 2.5 |

| -Br | -6.6 | -1.9 | 2.6 |

| -Cl | -6.7 | -2.0 | 2.7 |

| -H | -6.4 | -1.7 | 2.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. uoa.gr MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements, conformational changes, and interactions with its environment (e.g., a solvent).

An MD simulation of this compound could reveal:

The flexibility of the molecule and the accessible range of conformations at a given temperature.

The dynamics of the rotatable bonds and the timescale of conformational transitions.

How the molecule interacts with solvent molecules, including the formation and breaking of intermolecular interactions.

These simulations provide a more realistic picture of the molecule's behavior in solution or other environments, complementing the static information obtained from quantum chemical calculations. uoa.gr

Applications of 2 Ethoxycarbonyl 3 Iodobenzophenone in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The benzophenone (B1666685) scaffold, substituted with both an ethoxycarbonyl group and an iodine atom, provides a versatile platform for the construction of intricate molecular frameworks. The presence of multiple reactive sites allows for sequential and controlled modifications, enabling the synthesis of a wide array of derivatives.

While specific examples of large-scale combinatorial libraries synthesized from 2-Ethoxycarbonyl-3'-iodobenzophenone are not extensively documented in publicly available literature, its inherent characteristics make it a suitable candidate for such endeavors. Combinatorial chemistry relies on the systematic and repetitive combination of a set of chemical "building blocks" to generate a large number of diverse compounds. The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, for instance, would allow for the introduction of a wide variety of substituents at the 3'-position of the benzophenone core.

The general principle of combinatorial synthesis is outlined in the table below:

| Step | Description | Potential Diversity |

| 1. Initial Scaffold | This compound | - |

| 2. Modification of the Iodinated Ring | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions to introduce a diverse set of R1 groups. | A vast library of boronic acids, alkenes, alkynes, amines, etc., can be utilized. |

| 3. Modification of the Ester Group | Hydrolysis to the carboxylic acid, followed by amide bond formation with a library of amines to introduce R2 groups. | A wide variety of primary and secondary amines can be used. |

| 4. Further Derivatization | The benzophenone carbonyl group can be reduced or converted to other functional groups. | Additional diversity can be introduced. |

This systematic approach could rapidly generate a large library of compounds for high-throughput screening in drug discovery and materials science.

Precursor in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the design and synthesis of new therapeutic agents. Its role as a precursor allows for the strategic incorporation of features known to enhance biological activity.

The iodine atom in this compound serves as a handle for introducing iodine into more complex molecules. Iodinated organic compounds are known to exhibit a range of biological activities, and this precursor provides a straightforward route to such derivatives. The carbon-iodine bond can be readily functionalized, allowing for the synthesis of novel bioactive molecules with potential applications in various therapeutic areas.

The ethoxycarbonyl group is a classic precursor to a carboxylic acid, which can then be used to form a prodrug. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. The ester can be hydrolyzed by esterase enzymes, which are abundant in the body, to release a carboxylic acid-containing drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

The general scheme for ester hydrolysis in a prodrug strategy is as follows:

Limited Information Available on this compound in Specified Advanced Organic Synthesis Applications

The inquiry sought to elaborate on the following specific applications:

Potential in Materials Science Applications (e.g., Polymer Synthesis):There is a lack of published research detailing the potential or actual use of this compound in materials science. This includes its application as a monomer or an additive in polymer synthesis or the development of other advanced materials.

Due to the absence of specific research data on this compound for the outlined applications, it is not possible to provide a detailed and informative article on these topics at this time. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential roles of this compound in the specified areas of advanced organic synthesis.

Future Research Directions and Emerging Opportunities for 2 Ethoxycarbonyl 3 Iodobenzophenone

Exploration of Novel Catalytic Transformations

The inherent functionalities of 2-Ethoxycarbonyl-3'-iodobenzophenone, namely the aryl iodide and the benzophenone (B1666685) carbonyl group, position it as a prime candidate for a variety of novel catalytic transformations. The presence of the iodine atom facilitates participation in cross-coupling reactions, a cornerstone of modern organic synthesis.

Future research could focus on expanding beyond standard Suzuki and Heck couplings. Investigations into Sonogashira, Stille, and Buchwald-Hartwig aminations using this substrate could yield a diverse library of substituted benzophenone derivatives with potential applications in medicinal chemistry and materials science. Furthermore, the development of novel catalytic cycles that utilize both the aryl iodide and the carbonyl group in a tandem or one-pot fashion would represent a significant advancement. For instance, a sequence involving an initial cross-coupling followed by a catalytically driven intramolecular cyclization could lead to the efficient synthesis of complex heterocyclic scaffolds.

Table 1: Potential Catalytic Reactions for this compound

| Reaction Type | Potential Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids | Biaryl benzophenones |

| Heck Coupling | Alkenes | Alkenyl benzophenones |

| Sonogashira Coupling | Terminal alkynes | Alkynyl benzophenones |

| Buchwald-Hartwig Amination | Amines, amides | Amino-substituted benzophenones |

| Stille Coupling | Organostannanes | Variously substituted benzophenones |

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of benzophenone derivatives often involves harsh reagents and significant solvent waste. A key area for future research is the development of more environmentally benign synthetic routes to this compound. This could involve the exploration of biocatalytic methods, where enzymes are used to perform key bond-forming steps, or the use of greener solvent systems such as water, supercritical fluids, or bio-derived solvents.

Microwave-assisted organic synthesis (MAOS) presents another promising avenue. nih.govijpsjournal.comsc.edunih.gov The application of microwave irradiation could significantly reduce reaction times and energy consumption for the synthesis of this compound. Research into solid-supported catalysts could also contribute to a greener process by simplifying catalyst recovery and reuse.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. worktribe.commdpi.comnih.govrsc.orgbeilstein-journals.org The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms.

Future work could involve the design of a continuous flow process for the multi-step synthesis of derivatives of this compound. This would enable the on-demand production of these compounds and facilitate high-throughput screening of their properties. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be employed to rapidly explore a wide range of reaction conditions and generate libraries of novel compounds based on this scaffold.

Advanced Spectroscopic and Computational Methodologies

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic data is available, more advanced techniques could provide deeper insights. Solid-state NMR, for instance, could elucidate the packing and intermolecular interactions in the crystalline state. Time-resolved spectroscopy could be used to study the excited-state dynamics of the benzophenone core, which is known for its photochemical activity.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling the properties of this molecule. DFT calculations could be used to predict spectroscopic data, elucidate reaction mechanisms, and calculate properties such as the HOMO-LUMO gap, which is relevant to its potential use in electronic materials. Such computational studies would complement experimental work and accelerate the discovery of new applications.

Expansion of Applications into Unexplored Chemical Spaces

The true potential of this compound lies in its application as a versatile building block for the synthesis of novel molecules with unique properties. The combination of the benzophenone scaffold with the reactive handles of the ethoxycarbonyl and iodo groups allows for the construction of a wide array of complex structures.

Future research should focus on utilizing this compound to access previously unexplored chemical spaces. This could include the synthesis of novel heterocyclic systems, macrocycles, and polymers. amazonaws.comnih.govnih.govgoettingen-research-online.deresearchgate.net For example, the iodo group can be used as a handle for intramolecular cyclization reactions to form fused ring systems. The benzophenone moiety itself can act as a photoinitiator, suggesting applications in polymer chemistry and materials science. sigmaaldrich.com Furthermore, the synthesis of derivatives for biological screening could lead to the discovery of new therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Ethoxycarbonyl-3'-iodobenzophenone, and what purification methods are recommended?

The compound is synthesized via nucleophilic acyl substitution between 3-iodobenzoyl chloride and ethyl benzoate in the presence of triethylamine as a base. The reaction is typically conducted in dichloromethane or similar solvents. Purification methods include recrystallization (using ethanol or hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. What key functional groups in this compound influence its reactivity in organic synthesis?

The iodine atom at the 3'-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxycarbonyl group participates in nucleophilic substitutions or ester hydrolysis. The benzophenone core stabilizes radical intermediates in photochemical applications .

Q. What spectroscopic techniques are employed for characterizing this compound?

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and ethoxycarbonyl signals (δ 1.3–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2).

- IR : Strong carbonyl stretches (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 380.18 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a substrate?

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).

- Base : K₂CO₃ or Cs₂CO₃ in toluene/ethanol (3:1) at 80–100°C.

- Monitoring : TLC (Rf ~0.4 in hexane/ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water).

- Yield Optimization : Pre-dry reagents to avoid hydrolysis of the ethoxycarbonyl group .

Q. How does the iodine substituent position (3' vs. 4') in ethoxycarbonyl benzophenone derivatives affect their photochemical reactivity?

The 3'-iodo derivative exhibits higher reactivity in radical-initiated polymerizations due to steric accessibility and enhanced spin delocalization compared to the 4'-isomer. This is supported by ESR studies showing longer-lived radicals in 3'-substituted analogs .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of derivatives?

- Assay Variability : Compare MIC values against Staphylococcus aureus (reported range: 2–8 µg/mL) versus IC50 in HeLa cells (10–25 µM).

- Structure-Activity Relationships (SAR) : Modify the ethoxycarbonyl group to a carboxylic acid to enhance cellular uptake.

- Control Experiments : Test stability under assay conditions (e.g., ester hydrolysis in cell media) .

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

- Macrophage Models : LPS-activated RAW 264.7 cells to measure TNF-α and IL-6 suppression (IC50 ~15 µM).

- Cytotoxicity Screening : MTT assays on primary fibroblasts to ensure selectivity (therapeutic index >5) .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points (102–104°C vs. 98–100°C) for this compound?

Discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior and recrystallize from ethanol to isolate the stable polymorph .

Methodological Tables

| Property | Value | Method |

|---|---|---|

| Melting Point | 102–104°C | DSC |

| Solubility in DMSO | >50 mg/mL | UV-Vis calibration curve |

| LogP (Octanol/Water) | 3.2 ± 0.1 | Shake-flask method |

| Cytotoxicity (HeLa IC50) | 22.5 µM | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.